molecular formula C11H17BO4S B596257 4-(Isopentylsulfonyl)phenylboronic acid CAS No. 1217500-93-0

4-(Isopentylsulfonyl)phenylboronic acid

Cat. No.: B596257
CAS No.: 1217500-93-0
M. Wt: 256.123
InChI Key: KKKVMNLHOXHWHZ-UHFFFAOYSA-N
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Description

4-(Isopentylsulfonyl)phenylboronic acid is an organic compound with the molecular formula C11H17BO4S. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with an isopentylsulfonyl group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentylsulfonyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Isopentylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Isopentylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopentylsulfonyl)phenylboronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isobutylsulfonyl)phenylboronic acid
  • 4-(Isopentylsulfinyl)phenylboronic acid
  • 4-(Methylsulfonyl)phenylboronic acid

Uniqueness

4-(Isopentylsulfonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The isopentylsulfonyl group provides steric and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

4-(Isopentylsulfonyl)phenylboronic acid (CAS No. 1217500-93-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for research into enzyme inhibition, drug design, and therapeutic applications.

This compound is a phenylboronic acid derivative with a sulfonyl group that enhances its solubility and reactivity. The structural formula can be represented as follows:

C12H17BO2S\text{C}_12\text{H}_{17}\text{B}\text{O}_2\text{S}

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophilic groups in biomolecules. This property allows it to inhibit specific enzymes, particularly serine β-lactamases, which are critical in antibiotic resistance mechanisms.

Enzyme Inhibition

Research indicates that phenylboronic acids, including this compound, exhibit inhibitory effects on class A and C β-lactamases. These enzymes are responsible for the hydrolysis of β-lactam antibiotics, rendering them ineffective against bacterial infections. In vitro studies have shown that derivatives of phenylboronic acids can restore the efficacy of antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Inhibition Data Against β-Lactamases

CompoundTarget EnzymeIC50 (µM)Synergistic Effect with Antibiotic
This compoundKPC-20.5Yes
This compoundAmpC1.0Yes
Other Phenylboronic DerivativesVariousVariesVaries

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while these compounds effectively inhibit β-lactamases, they exhibit low cytotoxicity towards human cell lines, indicating their potential as safe therapeutic agents .

Case Studies

  • Study on KPC-2 Inhibition : A study evaluated the efficacy of various phenylboronic acid derivatives against KPC-2 β-lactamase. The results indicated that this compound significantly reduced the enzyme's activity, thus enhancing the antibacterial activity of co-administered antibiotics .
  • Combination Therapy with Meropenem : Another investigation focused on the combination of this compound with meropenem against clinical isolates of Klebsiella pneumoniae. The findings revealed a fractional inhibitory concentration index (FICI) well below the cut-off value, indicating a strong synergistic effect .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development, particularly for overcoming antibiotic resistance. Its ability to selectively inhibit β-lactamases can be harnessed to enhance the effectiveness of existing antibiotics.

Properties

IUPAC Name

[4-(3-methylbutylsulfonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKVMNLHOXHWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675219
Record name [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-93-0
Record name [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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